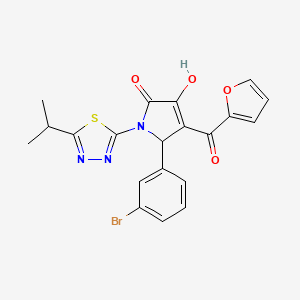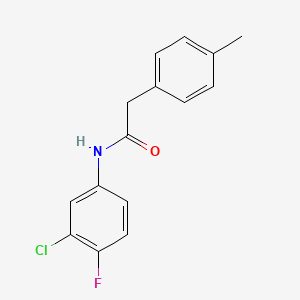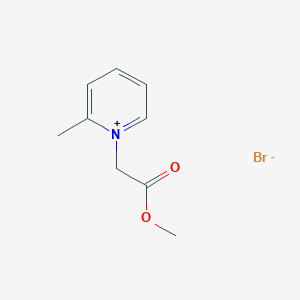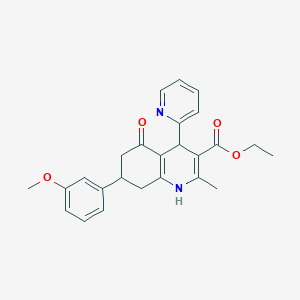![molecular formula C21H30Cl2N2O3 B4053084 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053084.png)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Vue d'ensemble
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperazine ring, a hydroxyethyl group, and a phenylphenoxy group
Applications De Recherche Scientifique
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine . This intermediate is then reacted with 4-phenylphenol under specific conditions to introduce the phenylphenoxy group . The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylphenoxy group, leading to the formation of phenylphenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
Mécanisme D'action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can bind to various receptors, modulating their activity. The hydroxyethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity. Additionally, the phenylphenoxy group can interact with hydrophobic pockets in target proteins, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Shares the piperazine and hydroxyethyl groups but lacks the phenylphenoxy group.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Contains a similar piperazine ring but has a sulfonic acid group instead of the phenylphenoxy group.
1-(2-Hydroxyethyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is unique due to the combination of its piperazine ring, hydroxyethyl group, and phenylphenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-15-14-22-10-12-23(13-11-22)16-20(25)17-26-21-8-6-19(7-9-21)18-4-2-1-3-5-18;;/h1-9,20,24-25H,10-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJAPQPFHQGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate](/img/structure/B4053031.png)
![methyl 11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053036.png)
![2-(2-methoxy-5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4053041.png)
![(E)-3-[(4-methoxyphenyl)methylamino]-1-phenylprop-2-en-1-one](/img/structure/B4053044.png)
![1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4053047.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4053054.png)

![2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4053071.png)
![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4053077.png)
![(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053090.png)



